1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions involving appropriate precursors.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and applications.
Properties
Molecular Formula |
C22H23FN2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O2/c23-19-8-6-17(7-9-19)18-10-12-24(13-11-18)20-14-21(26)25(22(20)27)15-16-4-2-1-3-5-16/h1-9,18,20H,10-15H2 |
InChI Key |
BYRVOLCUGQWYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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